7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
CAS No. |
688053-64-7 |
|---|---|
Molecular Formula |
C24H25N3O4S |
Molecular Weight |
451.54 |
IUPAC Name |
7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H25N3O4S/c28-22(26-11-9-16-6-3-4-7-17(16)14-26)8-2-1-5-10-27-23(29)18-12-20-21(31-15-30-20)13-19(18)25-24(27)32/h3-4,6-7,12-13H,1-2,5,8-11,14-15H2,(H,25,32) |
InChI Key |
RYBNRSNRAJJBOO-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Quinazoline derivative with a dioxole and isoquinoline moiety.
- Functional Groups : Contains sulfanylidene and oxo groups that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : The compound binds to the ATP-binding site of kinases, preventing phosphorylation processes essential for cell proliferation and survival.
- Induction of Apoptosis : By inhibiting specific kinases, the compound may trigger apoptotic pathways in cancer cells.
Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives that may provide insights into the activity of the target compound.
Case Study 1: Kinase Inhibition
A study published in PubMed highlighted a series of compounds with structural similarities to our target compound that demonstrated significant inhibition of factor Xa (fXa), a key enzyme in the coagulation cascade. These compounds exhibited high potency and selectivity, indicating that modifications to the isoquinoline structure could enhance biological efficacy .
Case Study 2: Antifolate Activity
Research into 4-amino-7-oxo-substituted analogues found that while some derivatives exhibited antifolate activity against leukemia cells, others did not show significant effects. The presence of certain functional groups influenced their efficacy, suggesting that similar modifications could be explored for our compound .
Data Table: Biological Activity Comparisons
Comparison with Similar Compounds
Structural and Functional Analogues
Three related compounds are analyzed for comparative insights:
Key Structural Differences and Implications
’s benzodioxolylmethyl group increases electron-richness, possibly improving binding to serotonin or dopamine receptors .
Chain Length :
- The hexyl chain in the target compound and ’s analog suggests higher lipophilicity and membrane permeability compared to ’s butyl chain. However, excessive lipophilicity may reduce aqueous solubility.
Core Modifications :
- All analogs retain the 6-sulfanylidene group, critical for redox activity or hydrogen bonding.
- The [1,3]dioxolo ring (common in all) enhances rigidity and planarity, favoring intercalation or enzyme active-site binding.
Research Findings and Hypothesized Pharmacological Profiles
While explicit biological data are absent in the evidence, structural analysis permits the following inferences:
- Target Compound: The isoquinoline side chain may target opioid or adrenergic receptors due to structural resemblance to known ligands. The hexyl chain could prolong half-life via increased protein binding.
- : The benzodioxole moiety is common in PDE inhibitors or 5-HT agonists, indicating possible applications in neurodegeneration or mood disorders .
- : The minimal core structure likely lacks pharmacological efficacy but serves as a synthetic intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
